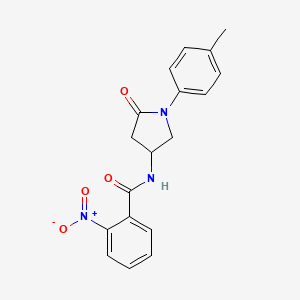
2-nitro-N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-nitro-N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)benzamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments.
Mecanismo De Acción
The mechanism of action of 2-nitro-N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)benzamide is not fully understood. However, it is believed that the compound interacts with specific receptors or enzymes in the body, leading to its observed effects.
Efectos Bioquímicos Y Fisiológicos
2-nitro-N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)benzamide has been shown to have various biochemical and physiological effects. In addition to its use as a fluorescent probe, it has also been studied for its potential as an anti-cancer agent. This compound has been shown to inhibit the growth of certain cancer cells, making it a promising candidate for further research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-nitro-N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)benzamide in lab experiments is its selectivity for copper ions. This makes it a useful tool for detecting copper ions in biological systems. However, one limitation is that its mechanism of action is not fully understood, which may hinder its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 2-nitro-N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)benzamide. One area of interest is its potential use as an anti-cancer agent. Further studies are needed to determine its efficacy and safety in treating cancer. Another future direction is its use as a fluorescent probe for detecting other metal ions. Finally, more research is needed to fully understand the compound's mechanism of action and its potential applications in various fields.
In conclusion, 2-nitro-N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)benzamide is a chemical compound that has potential applications in various scientific research fields. Its synthesis method, scientific research applications, and future directions have been discussed in this paper. While further research is needed to fully understand its mechanism of action and potential applications, this compound shows promise as a tool for detecting metal ions and as a potential anti-cancer agent.
Métodos De Síntesis
The synthesis of 2-nitro-N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)benzamide involves the reaction of 3-(p-tolyl)-1H-pyrrole-2,5-dione and 2-nitrobenzoyl chloride in the presence of a base. The reaction proceeds via an acylation process, where the 2-nitrobenzoyl chloride reacts with the pyrrole ring of the 3-(p-tolyl)-1H-pyrrole-2,5-dione to form the desired product.
Aplicaciones Científicas De Investigación
2-nitro-N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)benzamide has been studied for its potential use in various scientific research applications. One area of interest is its use as a fluorescent probe for detecting metal ions. This compound has been shown to selectively bind with copper ions and emit fluorescence, making it a promising tool for detecting copper ions in biological systems.
Propiedades
IUPAC Name |
N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-2-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4/c1-12-6-8-14(9-7-12)20-11-13(10-17(20)22)19-18(23)15-4-2-3-5-16(15)21(24)25/h2-9,13H,10-11H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRMODLBECOBZQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)C3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-nitro-N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

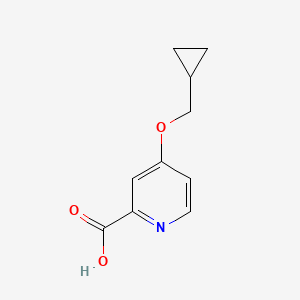

![1-(1,3-Benzodioxol-5-yl)-3-[(1-morpholin-4-ylcyclobutyl)methyl]urea](/img/structure/B2947117.png)
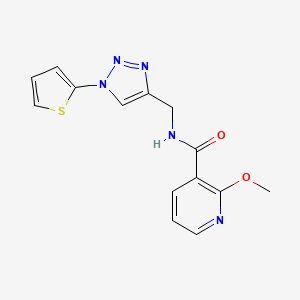
![(2Z)-2-(pyridin-2-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B2947119.png)
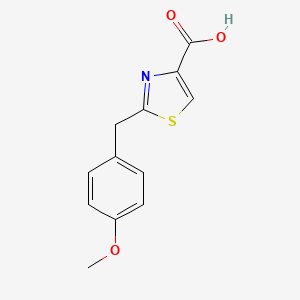
![(2Z)-N-acetyl-2-[(4-cyanophenyl)imino]-7-ethoxy-2H-chromene-3-carboxamide](/img/structure/B2947121.png)

![2-Benzylsulfanyl-1-[3-(4-fluorophenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2947129.png)
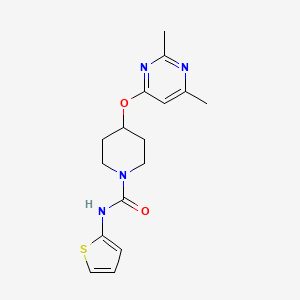
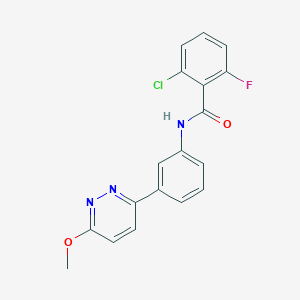
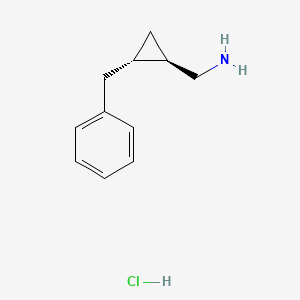
![2-[(3,4-dimethylbenzoyl)amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2947136.png)